Tripalmitin (glyceryl tripalmitate), a symmetrical saturated C16:0 triglyceride, is widely procured as a high-purity lipid matrix former for advanced drug delivery systems[1]. With a well-defined melting point range of 63–68°C and distinct polymorphic transitions (α → β' → β), it provides an essential balance of thermal processability and solid-state stability at room temperature [2]. In industrial and pharmaceutical procurement, Tripalmitin is primarily selected as a core structural lipid for Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs), and sustained-release oral dosage forms manufactured via hot-melt extrusion [3]. Its specific chain length dictates lipid crystallization kinetics, which directly govern drug encapsulation efficiency, matrix rigidity, and in vivo degradation rates.
Substituting Tripalmitin with closely related in-class triglycerides, such as the shorter-chain Trimyristin (C14:0) or the longer-chain Tristearin (C18:0), fundamentally alters the thermal processing window and matrix rigidity [1]. For instance, Tristearin has a melting point above 73°C; requiring such high temperatures during high-pressure homogenization or hot-melt extrusion can severely degrade thermo-labile active pharmaceutical ingredients (APIs) and impede proper emulsification [2]. Conversely, shorter-chain analogs like Trimyristin melt at significantly lower temperatures (~56°C), which can compromise the solid-state stability of the lipid matrix during long-term storage, leading to premature polymorphic transitions and unpredictable drug expulsion [3]. Therefore, Tripalmitin is specifically procured when a precise ~65°C processing window is required to balance API stability with robust matrix crystallization.
During the preparation of solid lipid nanoparticles, the lipid must be fully melted to achieve proper emulsification. Tripalmitin allows for effective emulsification at ~65°C, rapidly achieving droplet sizes below 600 nm within the first 2.5 minutes of processing [1]. In contrast, Tristearin (melting point ~73°C) fails to melt completely under the same moderate thermal conditions, resulting in poor emulsification and larger, inconsistent droplet sizes [1].
| Evidence Dimension | Droplet size and emulsification efficiency |
| Target Compound Data | Achieved droplet sizes <600 nm at processing temperatures ~65°C |
| Comparator Or Baseline | Tristearin (Tm = 73°C), which failed to reach melting temperature in the same timeframe |
| Quantified Difference | Tripalmitin successfully emulsified into nanoparticles at 65°C, whereas Tristearin yielded incomplete emulsification |
| Conditions | Dual centrifugation / high-pressure homogenization during the first 2.5 minutes of processing |
Procuring Tripalmitin ensures efficient nano-emulsification at moderate temperatures, preventing the thermal degradation of heat-sensitive APIs.
The chain length of the lipid matrix directly impacts its ability to encapsulate lipophilic drugs. In the formulation of Bortezomib-loaded SLNs, Tripalmitin (Dynasan 116) was evaluated against Trimyristin (Dynasan 114) and Tristearin (Dynasan 118). Tripalmitin yielded the optimized formulation, achieving a maximum entrapment efficiency of 70.24% and a minimum particle size of 204 nm, outperforming both the C14 and C18 analogs in initial screening [1].
| Evidence Dimension | Drug entrapment efficiency (EE%) |
| Target Compound Data | Maximum entrapment efficiency of 70.24% and minimum particle size of 204 nm |
| Comparator Or Baseline | Trimyristin (C14) and Tristearin (C18) analogs |
| Quantified Difference | Tripalmitin outperformed both adjacent analogs, yielding the highest payload retention |
| Conditions | Bortezomib-loaded Solid Lipid Nanoparticles (SLNs) prepared via hot homogenization and ultrasonication |
Higher entrapment efficiency directly reduces API waste and improves the therapeutic payload of the final nanocarrier formulation.
Tripalmitin functions as a highly effective non-eroding hydrophobic retardant base in oral solid dosage forms. When evaluated in hot-melt extrudates, a pure Tripalmitin matrix provided the slowest and most controlled release of the model drug chloramphenicol, restricting release to less than 30% (w/w) over 24 hours [1]. The lipid matrix remained structurally intact, releasing the drug strictly through a pore network, unlike matrices blended with water-soluble polymers which accelerated release significantly [1].
| Evidence Dimension | Sustained drug release rate |
| Target Compound Data | <30% (w/w) of embedded drug released over 24 hours |
| Comparator Or Baseline | Matrices blended with water-soluble polymers (e.g., Polyethylene glycol) |
| Quantified Difference | Pure Tripalmitin matrix provided the slowest, most controlled release profile by maintaining an intact pore network |
| Conditions | In vitro dissolution testing (USP 29 method 1) of hot-melt extrudates containing chloramphenicol |
Validates Tripalmitin as an exceptional standalone retardant base for achieving zero-order or highly prolonged oral drug delivery profiles.
The long-term stability of lipid nanoparticles is dependent on the crystallization velocity of the lipid matrix. Fast-crystallizing Tripalmitin particles stabilized with Poloxamer 407 demonstrated zero change in degradation velocity over 4 weeks of storage [1]. In contrast, lower crystallinity matrices (such as those formulated with Trimyristin or crystallization-disturbing surfactants) degraded faster initially and exhibited unpredictable decreases in degradation velocity as they underwent 'ripening' over time [1].
| Evidence Dimension | Degradation velocity stability during storage |
| Target Compound Data | Zero change in degradation velocity over 4 weeks of storage |
| Comparator Or Baseline | Lower crystallinity lipid matrices (e.g., Trimyristin-based or destabilized) |
| Quantified Difference | Tripalmitin maintained a perfectly stable degradation profile, whereas lower crystallinity comparators showed shifting, unpredictable degradation velocities |
| Conditions | Lipase degradation assay of SLNs stabilized with Poloxamer 407 stored up to 4 weeks |
Predictable lipid matrix crystallinity ensures a stable shelf-life and consistent in vivo release kinetics, fulfilling strict regulatory requirements for commercial nanomedicines.
Because Tripalmitin achieves optimal emulsification at ~65°C—unlike Tristearin which requires processing temperatures above 73°C—it is the preferred lipid matrix for encapsulating heat-sensitive molecules like certain peptides, antioxidants, and chemotherapeutics (e.g., Bortezomib) without inducing thermal degradation during high-pressure homogenization [1].
Tripalmitin is utilized in hot-melt extrusion and matrix tablet formulation to create non-eroding, hydrophobic domains. Its ability to maintain an intact pore network and restrict drug release to less than 30% over 24 hours makes it an ideal excipient for achieving zero-order release profiles of highly soluble drugs[2].
Due to its highly predictable β-form crystallization and stable lipase degradation velocity over time, Tripalmitin is selected over shorter-chain lipids (like Trimyristin) when formulating nanocarriers that require strict shelf-life stability and consistent in vivo release kinetics over months of commercial storage [3].
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